4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide
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Overview
Description
4,5-dimethyl-2-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes thiophene rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethyl groups: This step often involves alkylation reactions using reagents like methyl iodide.
Attachment of the thienylacryloyl group: This can be done through a Michael addition reaction, where the thienylacryloyl group is added to the thiophene ring.
Formation of the carbonothioyl and amino groups: These groups are typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, solvent, and catalysts) are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4,5-dimethyl-2-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]-3-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.
Acrylamide derivatives: Compounds with similar acrylamide groups but different ring structures.
Uniqueness
4,5-dimethyl-2-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]-3-thiophenecarboxamide is unique due to its combination of thiophene rings, dimethyl groups, and functional groups. This combination gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H15N3O2S3 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2S3/c1-8-9(2)23-14(12(8)13(16)20)18-15(21)17-11(19)6-5-10-4-3-7-22-10/h3-7H,1-2H3,(H2,16,20)(H2,17,18,19,21)/b6-5+ |
InChI Key |
MCKIXELGRVBWLC-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)/C=C/C2=CC=CS2)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C=CC2=CC=CS2)C |
Origin of Product |
United States |
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